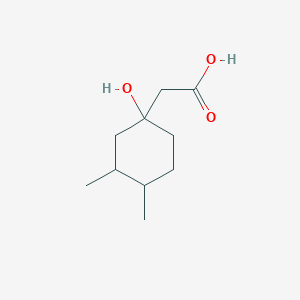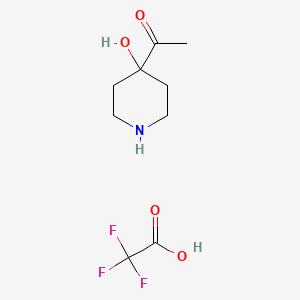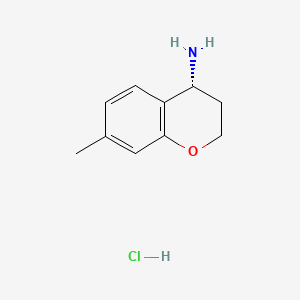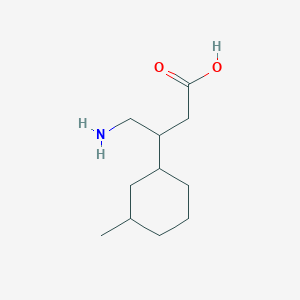
((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with two hydroxymethyl groups at the 3 and 4 positions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol typically involves the enantioselective reduction of pyrrolidine derivatives. One common method is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantiomeric excess . Another approach involves the use of ring-closing metathesis followed by SN2 displacement reactions .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyrrolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl positions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Chemistry: ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in drug development .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it an excellent probe for investigating stereospecific biochemical processes .
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes and modulating biochemical pathways . This interaction is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
(3R,4R)-Pyrrolidine-3,4-diyl)dimethanol: This enantiomer has similar chemical properties but different biological activities due to its opposite stereochemistry.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral pyrrolidine derivative with distinct applications in medicinal chemistry.
Uniqueness: ((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to form enantiomerically pure compounds makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
ZRERAZQFEFFXSJ-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)CO)CO |
Canonical SMILES |
C1C(C(CN1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)



![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)

![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
